

Measuring the band gap of ZnSe thin films with UV-Vis spectroscopy

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Compound of Interest

Compound Name: Zinc selenide

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A Comparative Guide to Measuring the Band Gap of ZnSe Thin Films

This guide provides a detailed comparison of methods for determining the optical band gap of **Zinc Selenide** (ZnSe) thin films, with a primary focus on UV-Vis Spectroscopy. It is intended for researchers and scientists in materials science and drug development who rely on accurate band gap measurements for material characterization and device fabrication.

Introduction to ZnSe and Band Gap Measurement

Zinc Selenide (ZnSe) is a crucial II-VI semiconductor compound widely used in optoelectronic applications, including light-emitting diodes (LEDs), photodetectors, and window materials for infrared optics.^[1] Its performance in these devices is fundamentally dictated by its electronic band gap (E_g), the energy difference between the top of the valence band and the bottom of the conduction band. An accurate determination of the band gap is therefore essential for predicting and optimizing material properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a prevalent, accessible, and reliable technique for measuring the optical band gap of thin films. This guide details the UV-Vis methodology and compares it with other common techniques, providing experimental data and protocols to assist researchers in selecting the most appropriate method for their needs.

Comparison of Band Gap Measurement Techniques

While UV-Vis Spectroscopy is a robust method, other techniques such as Photoluminescence (PL) Spectroscopy and Spectroscopic Ellipsometry (SE) offer alternative or complementary information. The choice of technique depends on the specific requirements of the measurement, available equipment, and the nature of the sample.

Technique	Principle	Information Obtained	Advantages	Disadvantages
UV-Vis Spectroscopy	Measures the absorption or transmission of light as a function of wavelength. The band gap is determined from the absorption edge using a Tauc plot.[2][3]	Optical Band Gap (E_g), Absorption Coefficient (α), Transmittance, Absorbance.	Cost-effective, simple sample preparation, rapid analysis, widely available. [4]	Indirect measurement, requires accurate film thickness for calculating the absorption coefficient, can be less precise for very thin films.
Photoluminescence (PL) Spectroscopy	A light source excites electrons across the band gap. The subsequent radiative recombination of electron-hole pairs emits photons, the energy of which corresponds to the band gap.[5] [6][7]	Direct Band Gap (E_g), information on defect states, impurity levels, and crystalline quality.[7]	Highly sensitive, non-destructive, provides information on recombination processes.[4]	The peak emission may not exactly match the band gap due to excitonic effects[5]; requires a light source with energy greater than the band gap.[8]
Spectroscopic Ellipsometry (SE)	Measures the change in the polarization state of light upon reflection from the thin film surface.[9] A model is used to	Optical Band Gap (E_g), Refractive Index (n), Extinction Coefficient (k), Film Thickness, Surface Roughness.[9]	Highly accurate and precise, provides multiple film properties simultaneously, non-destructive.	Model-dependent analysis can be complex[9], higher equipment cost, requires expertise for data interpretation.

extract optical
constants.

Experimental Data: Band Gap of ZnSe Thin Films

The reported band gap of ZnSe can vary depending on the deposition method, film thickness, substrate temperature, and post-deposition annealing.[\[1\]](#)[\[10\]](#) The table below summarizes experimental values obtained by various techniques.

Measureme nt Technique	Deposition Method	Film Thickness	Annealing/S ubstrate Temperature	Reported Band Gap (Eg)	Reference
UV-Vis Spectroscopy	Electron Beam Evaporation	150 nm	200°C	1.92 eV	[1]
UV-Vis Spectroscopy	-	-	-	2.88 eV	[11] [12]
UV-Vis Spectroscopy	Chemical Bath Deposition	-	-	2.68 eV	[10]
UV-Vis Spectroscopy	Physical Vapor Deposition	90 nm - 1.25 µm	-	2.50 - 2.80 eV	[10]
UV-Vis Spectroscopy	Thermal Evaporation	224 nm - 633 nm	-	2.69 - 2.81 eV	[13]
Optical Transmission	Physical Vapor Transport	Bulk Crystal	Room Temperature (296.5K)	2.637 eV	[13]

Detailed Experimental Protocol: UV-Vis Spectroscopy

This section provides a step-by-step methodology for determining the band gap of ZnSe thin films using UV-Vis spectroscopy and the Tauc plot method.

4.1. Principle: The Tauc Plot

UV-Vis spectroscopy measures the absorbance (A) or transmittance (T) of a thin film over a range of wavelengths. The absorption coefficient (α) can be calculated from the absorbance and the film thickness (t).

The relationship between the absorption coefficient (α) and the incident photon energy (hv) for a semiconductor is described by the Tauc relation:[\[2\]](#)[\[14\]](#)

$$(\alpha hv)^{1/\gamma} = B(hv - E_g)$$

Where:

- α is the absorption coefficient.
- hv is the photon energy.
- B is a constant related to the material's properties.
- E_g is the band gap energy.
- γ (gamma) is an index that depends on the nature of the electronic transition. For direct allowed transitions, as in ZnSe, $\gamma = 1/2$.[\[3\]](#)

Therefore, for ZnSe, the equation becomes:

$$(\alpha hv)^2 = B(hv - E_g)$$

By plotting $(\alpha hv)^2$ versus hv (a "Tauc plot"), a linear region will be observed near the absorption edge. Extrapolating this linear portion to the energy axis (where $(\alpha hv)^2 = 0$) yields the value of the optical band gap, E_g .[\[15\]](#)

4.2. Materials and Equipment

- ZnSe thin film deposited on a transparent substrate (e.g., glass or quartz).

- Dual-beam UV-Vis spectrophotometer.
- Reference substrate (identical to the sample's substrate).
- Data analysis software (e.g., Origin, Excel).

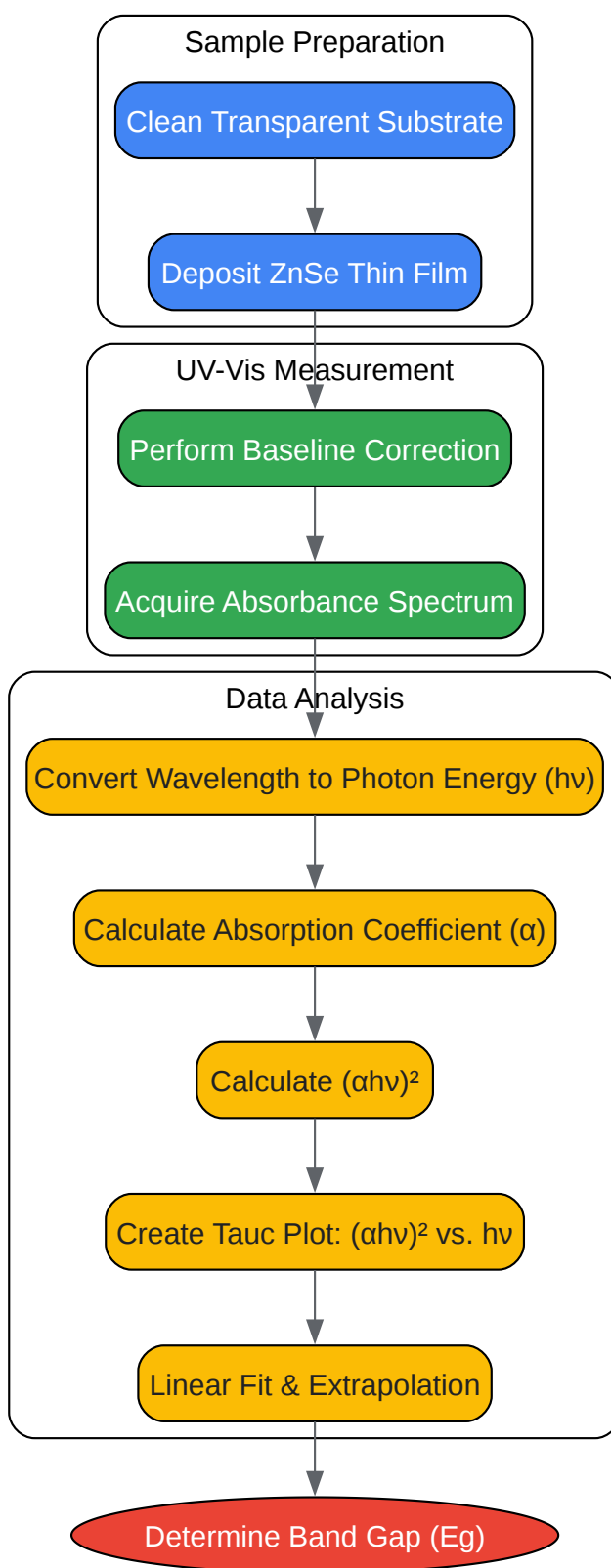
4.3. Experimental Procedure

- **Sample Preparation:** Ensure the ZnSe thin film is clean and free of surface contaminants. The film should be uniform and well-adhered to a transparent substrate.^[1]
- **Spectrometer Setup:** Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range for the scan, typically covering the near-infrared, visible, and near-ultraviolet regions (e.g., 300 nm to 900 nm).^{[10][11]}
- **Baseline Correction:** Place the blank reference substrate in both the sample and reference holders and run a baseline scan to correct for any absorption or reflection from the substrate.
- **Sample Measurement:** Replace the blank in the sample holder with the ZnSe thin film sample. Run the spectral scan to obtain the absorbance (A) or transmittance (T) spectrum.
- **Data Processing:**
 - Export the spectral data (wavelength vs. absorbance).
 - Convert the wavelength (λ) in nm to photon energy (hv) in eV using the formula: $h\nu \text{ (eV)} = 1240 / \lambda \text{ (nm)}$.
 - Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: $\alpha = 2.303 * A / t$. The thickness 't' must be measured independently (e.g., by profilometry or ellipsometry).
 - Calculate the $(\alpha h\nu)^2$ term for each data point.
- **Tauc Plot and Extrapolation:**
 - Plot $(\alpha h\nu)^2$ on the y-axis against $h\nu \text{ (eV)}$ on the x-axis.^[16]

- Identify the linear portion of the plot at the onset of absorption.
- Perform a linear fit to this region.
- Extrapolate the fitted line to the x-axis. The x-intercept gives the direct optical band gap (E_g) of the ZnSe thin film.[\[1\]](#)[\[16\]](#)

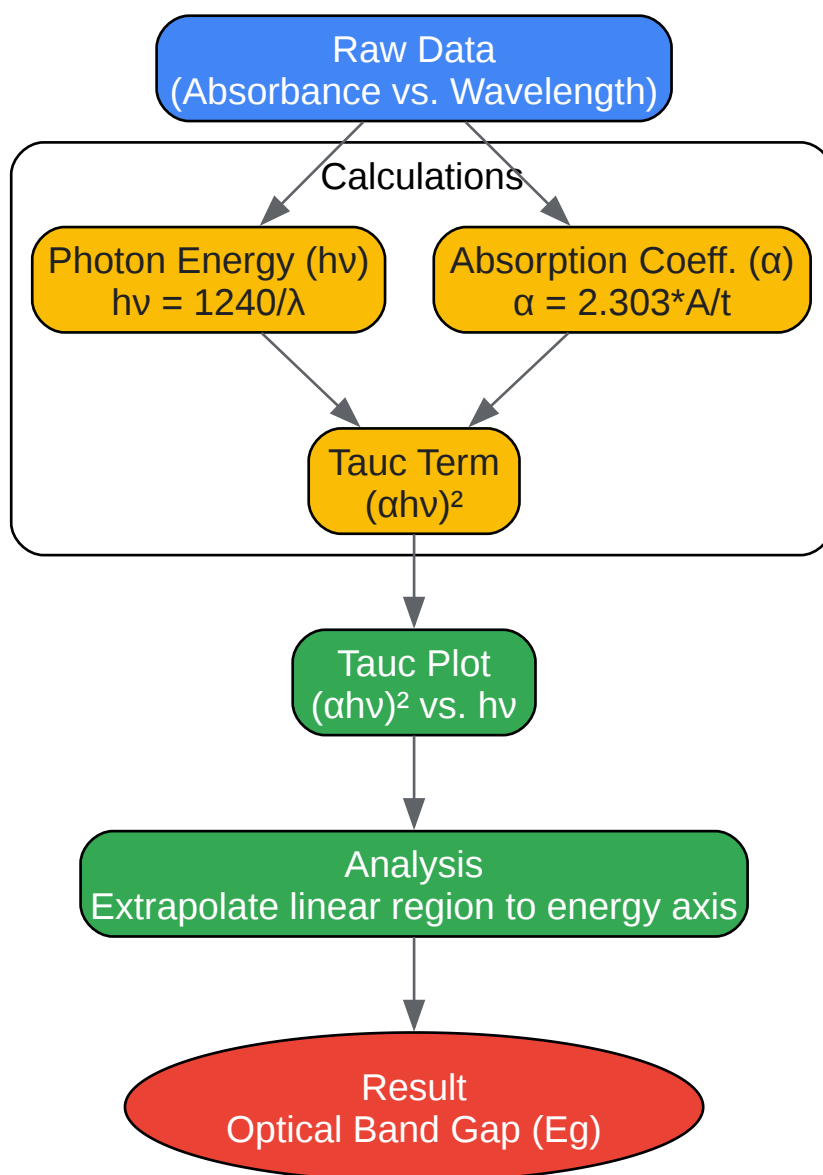
Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.



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Figure 1. Experimental workflow for band gap determination using UV-Vis spectroscopy.



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Figure 2. Logical diagram of the Tauc plot method for direct band gap semiconductors.

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